3,4-Dicaffeoylquinic acid

Overview

Description

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol with diverse biological activities . It has been found to inhibit acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner . It also reduces the mutagenicity of Trp-P-1 against S. typhimurium .

Synthesis Analysis

3,4-Dicaffeoylquinic acid can be extracted from plants that contain the compound, followed by purification and crystallization . Additionally, it can be synthesized through chemical methods . In a study, the transcription factor AtMYB11 was found to regulate flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants .

Molecular Structure Analysis

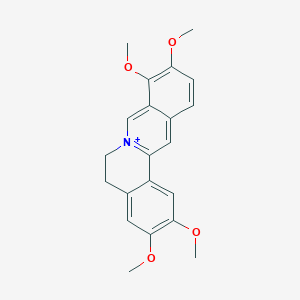

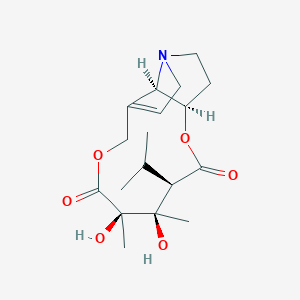

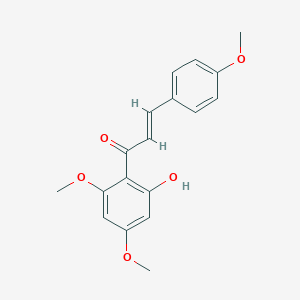

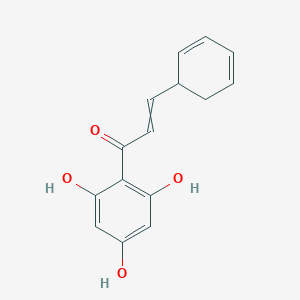

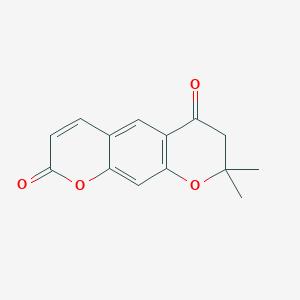

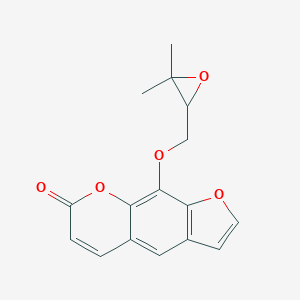

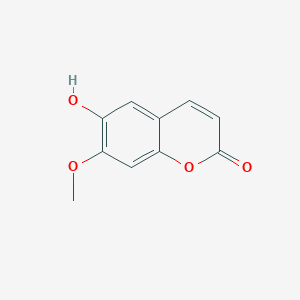

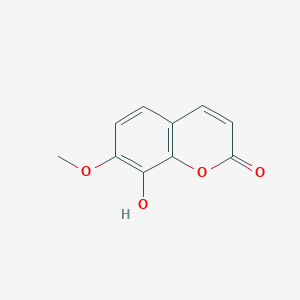

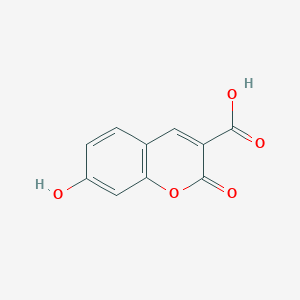

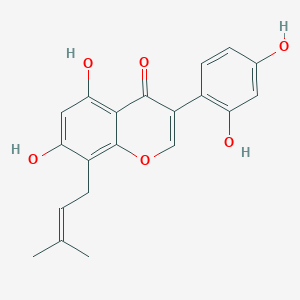

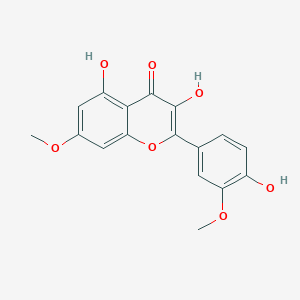

The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O12 . It has a caffeoyl moiety attached with a hexacyclic quinic acid in its structure . NMR spectroscopy combined with quantum chemical calculations have been used to investigate the structural features of complexes formed by 3,4-Dicaffeoylquinic acid .

Chemical Reactions Analysis

3,4-Dicaffeoylquinic acid has been found to exhibit strong antioxidant activities, as demonstrated by DPPH and ABTS free-radical-scavenging activities . It also shows significant anti-hepatitis B activity . Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction.

Physical And Chemical Properties Analysis

3,4-Dicaffeoylquinic acid is a crystalline solid . Its solubility varies in different solvents: DMF: 71 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml .

Scientific Research Applications

Enzyme Inhibition

3,4-Dicaffeoylquinic acid (3,4-DCQA) has been shown to inhibit acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner, which could have implications for treating diseases like Alzheimer’s and diabetes .

Antioxidant Activity

This compound exhibits significant antioxidant activity, demonstrated in various assays such as ferric reducing, β-carotene bleaching, and DPPH scavenging assays .

Anticancer Properties

3,4-DCQA is cytotoxic to NCI-H23 lung adenocarcinoma cells, indicating potential for use in cancer treatment .

Antimutagenic Effects

It reduces the mutagenicity of Trp-P-1 against S. typhimurium, which suggests a role in preventing mutations that could lead to cancer .

Antiviral Activities

Brazilian green propolis water extract and its chemical components, including 3,4-dicaffeoylquinic acid, act against the influenza A virus without influencing the viral components .

Pharmacological Activities

Mechanism of Action

Target of Action

The primary targets of 3,4-Dicaffeoylquinic acid are Akt, JNK, and part of the ERK1/2 pathways . It has been shown to inhibit AngII-induced rVSMC proliferation and migration, probably through downregulating these pathways . It also has a high binding affinity to plasma proteins .

Mode of Action

3,4-Dicaffeoylquinic acid interacts with its targets by downregulating the Akt, JNK, and part of the ERK1/2 pathways . This interaction results in the inhibition of AngII-induced rVSMC proliferation and migration . It also exerts apoptosis-mediated cytotoxicity and inhibits α-glucosidase .

Biochemical Pathways

The affected pathways include the Akt, JNK, and ERK1/2 pathways . Downregulation of these pathways leads to decreased AngII-induced rVSMC proliferation and migration . The compound’s antioxidant property plays an important role in this process .

Pharmacokinetics

It is noted that the compound possesses a high binding affinity to plasma proteins , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 3,4-Dicaffeoylquinic acid’s action include inhibition of cell proliferation and migration , and induction of apoptosis . It also has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties .

Action Environment

It’s worth noting that the compound’s antioxidant property plays a significant role in its mechanism of action , suggesting that oxidative stress in the environment could potentially influence its efficacy.

Future Directions

3,4-Dicaffeoylquinic acid has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties . It has potential applications in the treatment of diseases like influenza and hepatitis B . Further research is needed to explore its potential therapeutic applications and to understand its mechanisms of action in more detail .

properties

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4,5-Dicaffeoylquinic acid | |

CAS RN |

14534-61-3, 89886-31-7 | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.